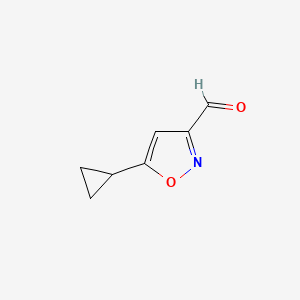

![molecular formula C23H21N3O3S B2498170 N-(2-(8-甲基咪唑[1,2-a]嘧啶-2-基)苯基)-3-(苯基磺酰基)丙酰胺 CAS No. 1788561-89-6](/img/structure/B2498170.png)

N-(2-(8-甲基咪唑[1,2-a]嘧啶-2-基)苯基)-3-(苯基磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are core components of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, can be achieved through various methods. A notable approach includes the (bromodimethylsulfonium) bromide-catalyzed one-pot multicomponent reaction, which allows for the efficient synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridines (Venkatesham, Manjula, & Rao, 2011). Another method involves copper-catalyzed nucleophilic addition to N-acyliminium ions derived from N-benzyloxycarbonylamino sulfones, facilitating C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine (Park & Jun, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, is characterized by the presence of a fused ring system that contributes to its chemical stability and reactivity. Rhodium-catalyzed direct bis-cyanation of arylimidazo[1,2-α]pyridine via double C-H activation has been demonstrated, highlighting the molecule’s ability to undergo functionalization at specific sites (Zhu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives are diverse. For instance, an efficient method for the synthesis of novel sulfonic cytosine derivatives based on the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with isocyanates demonstrates the compound's versatility in forming heterocyclic sulfones with potential antiviral activity (Solomyannyi et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Ionic liquid-mediated reactions offer a green and efficient medium for the synthesis of related compounds, indicating a favorable profile for various organic transformations (Sudhan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity towards nucleophiles and electrophiles, are integral to its application in organic synthesis. The use of N-methylimidazole-catalyzed synthesis pathways illustrates the compound's reactivity, enabling the formation of carbamates via the Lossen rearrangement, a process that underscores the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold (Yoganathan & Miller, 2013).

科学研究应用

N-(2-(8-甲基咪唑[1,2-a]吡啶-2-基)苯基)-3-(苯磺酰基)丙酰胺的科学研究应用

有机化学中的合成和构建模块

这种化合物已经在有机化学领域得到应用,特别是在合成新型杂环化合物方面。Darweesh等人(2016年)展示了它在合成新型吡唑[1,5-a]吡咯啉和[1,2,4]-三唑[1,5-a]吡啶衍生物中的应用,突出了它作为一种多功能构建模块的实用性,用于构建新型杂环,附着在苯并噻唑和苯并咪唑环系统上 (Darweesh et al., 2016)。此外,已经注意到该化合物在合成各种杂环衍生物方面的作用,例如吡唑[1,5-a]吡咯啉,三唑[1,5-a]吡咯啉和吡咪唑[1,2-a]苯并咪唑环系统,具有研究结构活性关系和潜在镇痛/抗炎作用的应用 (Shaaban et al., 2008)。

抗菌和细胞毒活性

该化合物在药物化学领域显示出潜力。Alsaedi等人(2019年)进行了一项研究,合成了一系列含有苯磺酰基基团的吡唑[1,5-a]吡咯啉衍生物,并评估了它们的抗菌活性,发现一些衍生物表现出显著的活性,超过了参考药物 (Alsaedi et al., 2019)。此外,Vilchis-Reyes等人(2010年)合成了2-甲基咪唑[1,2-a]吡啶和喹啉取代的2-氨基吡咯啉衍生物,并评估了它们的细胞毒性和CDK抑制剂活性,为开发更有效和选择性抑制剂提供了结构活性关系的见解 (Vilchis-Reyes et al., 2010)。

属性

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXBJGNCDRBTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)